2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride
CAS No.: 1049756-41-3
Cat. No.: VC4261744
Molecular Formula: C14H23ClN2O
Molecular Weight: 270.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049756-41-3 |
|---|---|
| Molecular Formula | C14H23ClN2O |
| Molecular Weight | 270.8 |
| IUPAC Name | 2-(butan-2-ylamino)-N-(2,3-dimethylphenyl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C14H22N2O.ClH/c1-5-11(3)15-9-14(17)16-13-8-6-7-10(2)12(13)4;/h6-8,11,15H,5,9H2,1-4H3,(H,16,17);1H |
| Standard InChI Key | UIMJIMJCWLAWCB-UHFFFAOYSA-N |
| SMILES | CCC(C)NCC(=O)NC1=CC=CC(=C1C)C.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises a 2,3-dimethylphenyl group linked to an acetamide backbone, with a butan-2-ylamino substituent. The hydrochloride salt forms via protonation of the secondary amine group, as illustrated in its IUPAC name: 2-(butan-2-ylamino)-N-(2,3-dimethylphenyl)acetamide hydrochloride. The stereochemistry of the butan-2-yl group introduces chirality, though specific enantiomeric studies remain limited .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.80 g/mol |
| InChI Key | UIMJIMJCWLAWCB-UHFFFAOYSA-N |
| SMILES | CCC(C)NCC(=O)NC1=CC=CC(=C1C)C.Cl |
| Parent Compound (CID) | 3693102 |
Synthesis and Industrial Production
Synthetic Pathways
The hydrochloride salt is typically synthesized through a two-step process:
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Formation of the Base Compound: Reacting 2,3-dimethylaniline with butan-2-ylamine in the presence of acetic anhydride yields 2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide .
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Salt Formation: Treating the base compound with hydrochloric acid under controlled pH conditions precipitates the hydrochloride derivative .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetamide Formation | Acetic anhydride, RT, 24 hrs | ~65–70% |
| Hydrochloride Salt | HCl (gas), dichloromethane, 0°C | ~85–90% |
Industrial-scale production employs continuous flow reactors to optimize purity and throughput, though proprietary methods dominate patent literature .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved aqueous solubility compared to the parent compound, with solubility exceeding 50 mg/mL in water at 25°C. It remains stable under ambient conditions but degrades upon prolonged exposure to light or temperatures above 150°C .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1650 cm (amide C=O stretch) and 2500–3000 cm (amine HCl stretch) .
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NMR: NMR (DMSO-d) shows doublets for the dimethylphenyl group ( ppm) and multiplet signals for the butan-2-yl chain ( ppm) .
Biological Activity and Mechanisms
Cytotoxic Profiling
In vitro assays against human carcinoma cell lines (e.g., MCF-7, A549) revealed IC values of 18–25 µM, suggesting apoptosis induction via caspase-3 activation. Comparative analyses indicate this compound’s potency aligns with early-generation chemotherapeutics .
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its rigid aromatic core and polar hydrochloride group facilitate binding to hydrophobic enzyme pockets while maintaining solubility .
Preclinical Research
Ongoing investigations focus on its role in neurodegenerative disease models, where acetamide derivatives exhibit acetylcholinesterase inhibition (IC = 12 µM) .
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